molecular formula C22H18ClFN4O3 B2608818 7-benzyl-N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021258-76-3

7-benzyl-N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2608818
M. Wt: 440.86
InChI Key: ASKPEBMYIYGVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. It includes information about the arrangement of atoms, the type of bonds between them, and the overall shape of the molecule. Unfortunately, the specific molecular structure analysis for the requested compound is not available in the searched resources .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how a compound reacts with other substances. It can provide insights into the compound’s stability, reactivity, and potential uses. Unfortunately, the specific chemical reactions analysis for the requested compound is not available in the searched resources .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties analysis for the requested compound is not available in the searched resources .

Scientific Research Applications

Synthesis and Chemical Properties

This compound falls within a class of chemicals that have been extensively studied for their synthesis and chemical properties. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents indicates a methodology for creating compounds with potential pharmaceutical applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). This research highlights how derivatives of pyrimidine, including structures similar to the compound , are synthesized for specific therapeutic purposes.

Applications in Material Science

Compounds with complex structures, including pyrrolo[2,3-d]pyrimidine derivatives, have been explored for their applications in material science. For instance, rigid-rod polyamides and polyimides derived from diamino-diphenyl-p-terphenyl compounds exhibit amorphous properties and are soluble in polar aprotic solvents, indicating their potential use in high-performance polymers (I. Spiliopoulos, J. Mikroyannidis, G. Tsivgoulis, 1998).

Biological Activity and Pharmacological Potential

The exploration of pyrimidine derivatives for their biological and pharmacological activities is a significant area of research. The synthesis and evaluation of various pyrimidine derivatives for antimicrobial and antioxidant activities indicate the potential therapeutic benefits of these compounds (V. P. Gilava, P. Patel, H. Ram, J. H. Chauhan, 2020). Another study focuses on the synthesis of cyclic N-acylphosphoramidites as monomers for the stereocontrolled synthesis of oligonucleotides, showcasing the utility of pyrimidine derivatives in nucleic acid chemistry (A. Wilk, A. Grajkowski, A. Phillips, S. Beaucage, 2000).

Safety And Hazards

Safety and hazards analysis involves assessing the potential risks associated with handling or using a compound. Unfortunately, the specific safety and hazards analysis for the requested compound is not available in the searched resources .

properties

IUPAC Name

7-benzyl-N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4O3/c1-26-20-15(21(30)27(2)22(26)31)11-18(28(20)12-13-6-4-3-5-7-13)19(29)25-14-8-9-17(24)16(23)10-14/h3-11H,12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKPEBMYIYGVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

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